molecular formula C23H21FN2O2 B1162240 5-fluoro PB-22 6-hydroxyquinoline isomer

5-fluoro PB-22 6-hydroxyquinoline isomer

Cat. No.: B1162240
M. Wt: 376.4
InChI Key: OGDLFTUKGSPKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro PB-22 6-hydroxyquinoline isomer (CAS 2365471-03-8) is a structural isomer of the synthetic cannabinoid receptor agonist (SCRA) 5F-PB-22, provided for research purposes. This compound is part of a class of new psychoactive substances (NPS) that are studied for their metabolic pathways and pharmacodynamic properties. The metabolism of related compounds like PB-22 and 5F-PB-22 has been characterized in scientific studies using human hepatocyte incubation and high-resolution mass spectrometry. Research indicates that the predominant metabolic pathway for these SCRAs is ester hydrolysis, which yields a variety of metabolites including pentylindole-3-carboxylic acid and hydroxypentyl derivatives. These metabolites are critical targets for incorporation into analytical methods, such as those used in urine analysis, to document substance intake in forensic and toxicological research. The compound has a molecular formula of C₂₃H₂₁FN₂O₂ and a molecular weight of 376.42 g/mol. It is soluble in DMF and DMSO, as determined for the analytical standard. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic use. Researchers can rely on this compound for studies involving in vitro metabolism, such as recent investigations utilizing techniques like volumetric absorptive microsampling (VAMS) coupled with HPLC-MS/MS analysis. For research use only. Not for human consumption.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4

InChI

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-10-11-21-17(15-18)7-6-13-25-21/h2-3,6-11,13,15-16H,1,4-5,12,14H2

InChI Key

OGDLFTUKGSPKPV-UHFFFAOYSA-N

SMILES

O=C(OC1=CC2=C(N=CC=C2)C=C1)C3=CN(CCCCCF)C4=C3C=CC=C4

Synonyms

quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of 5 Fluoro Pb 22 6 Hydroxyquinoline Isomer

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is fundamental in the initial characterization of novel synthetic compounds like the 5-fluoro PB-22 6-hydroxyquinoline (B46185) isomer. This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition and confirmation of its molecular formula.

The molecular formula for the 5-fluoro PB-22 6-hydroxyquinoline isomer is C₂₃H₂₁FN₂O₂. HRMS analysis, typically using electrospray ionization (ESI), would target the protonated molecule, [M+H]⁺. The expected accurate mass of this ion allows for unambiguous confirmation of the molecular formula, distinguishing it from compounds with similar nominal masses.

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. In these analyses, the protonated molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID). A study involving ten isomers of 5F-PB-22, including various hydroxyquinoline positional isomers, selected the protonated molecular ion at m/z 377.2 as the precursor for fragmentation. nih.gov The resulting product ions are characteristic of the compound's structure. While many isomers produce the same set of fragment ions, the key to differentiation lies in the relative intensities of these product ions. nih.gov Collision-induced dissociation provides differences in these intensities, enabling the specific mass spectrometric differentiation of the isomers. nih.gov

Table 1: Representative HRMS Fragmentation Data for 5-Fluoro PB-22 Isomers This table is illustrative, showing common fragments observed for this class of compounds. Specific intensity ratios are crucial for distinguishing the 6-hydroxyquinoline isomer.

Precursor Ion (m/z) Proposed Fragment Ion Common Fragmentation Pathway
377.2 232.1 Loss of the 6-hydroxyquinoline moiety
377.2 145.0 Cleavage yielding the 6-hydroxyquinolin-1-ium ion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation and Isomeric Differentiation

While mass spectrometry can confirm the molecular formula and provide clues about the structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of the precise atomic connectivity and isomeric form of a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) Spectral Interpretation

One-dimensional NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum would confirm the presence of all protons. Key regions would include the aromatic protons on the indole (B1671886) and quinoline (B57606) rings, the protons of the N-fluoropentyl chain, and the distinct downfield signal for the proton at the C2 position of the indole ring. The specific splitting patterns and chemical shifts of the quinoline protons are critical for determining the substitution pattern, distinguishing the 6-hydroxy isomer from others like the 3-hydroxy, 5-hydroxy, or 7-hydroxy isomers. caymanchem.combertin-bioreagent.comlabchem.com.my

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the aliphatic carbons of the fluoropentyl chain would be identified. The chemical shift of the carbon atom bonded to the ester oxygen (C6 of the quinoline ring) is a key indicator of the substitution position.

¹⁹F NMR: The fluorine NMR spectrum would show a characteristic signal, likely a triplet of triplets, corresponding to the single fluorine atom on the terminal carbon of the pentyl chain, confirming its presence and position.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), helping to trace the connectivity within the fluoropentyl chain and the arrangement of protons on the quinoline and indole rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms (¹H-¹³C one-bond correlations), allowing for the assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for isomeric differentiation. It reveals long-range correlations (2-3 bonds) between protons and carbons. A key correlation would be observed between the protons on the fluoropentyl chain and the indole ring carbons, confirming the N-alkylation. Crucially, an HMBC correlation between the carbonyl carbon of the ester and a specific proton on the quinoline ring (likely H5 or H7) would definitively confirm that the ester linkage is at the C6 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded, providing through-space correlations that help to confirm the three-dimensional structure of the molecule.

Table 2: Illustrative Key NMR Correlations for Structural Confirmation This table demonstrates the expected correlations that would be used to verify the structure of the 6-hydroxyquinoline isomer.

2D NMR Experiment Correlating Nuclei Structural Information Confirmed
COSY Aromatic protons on the quinoline ring Confirms adjacent protons (e.g., H7-H8, H5-H7)
HSQC Quinoline protons with their attached carbons Assigns specific ¹H and ¹³C signals to quinoline positions
HMBC Ester Carbonyl (C=O) with Quinoline H5/H7 Definitively places the ester linkage at the C6 position

| HMBC | Indole C2-H with Ester Carbonyl (C=O) | Confirms the ester is attached at the C3 position of the indole |

Chromatographic Methodologies for Isomer Separation and Purity Assessment

The presence of multiple positional isomers of 5-fluoro PB-22 necessitates robust chromatographic methods for their separation and individual analysis. uab.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isomer Resolution

GC-MS is a widely used technique in forensic chemistry for the analysis of volatile and semi-volatile compounds. While effective for identifying the general class of 5F-PB-22 compounds, it often faces challenges in separating closely related positional isomers. Research has shown that it is not always possible to separate 5F-PB-22 from all its hydroxyquinoline isomers using gas chromatography, as some isomers may co-elute. nih.gov This makes unambiguous identification by GC-MS alone difficult, as the isomers also tend to show similar electron ionization (EI) mass spectra. nih.gov

Table 3: Representative GC-MS Retention Data Illustrating Separation Challenges This is a hypothetical representation demonstrating the difficulty in separating positional isomers via GC-MS.

Compound Retention Time (min) Resolution Status
5-fluoro PB-22 (8-isomer) 15.21 -
5-fluoro PB-22 5-hydroxyquinoline (B119867) isomer 15.25 Poorly resolved
This compound 15.26 Co-elutes with other isomers

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Isomer Separation and Quantification

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has proven to be a superior method for the differentiation of 5-fluoro PB-22 isomers. nih.gov LC offers different selectivity compared to GC, and by carefully optimizing the stationary phase, mobile phase, and gradient conditions, a successful chromatographic separation of 5F-PB-22 from all its hydroxyquinoline and hydroxyisoquinoline isomers can be achieved. nih.gov This chromatographic separation, combined with the specificity of MS/MS detection, provides a reliable and definitive method for the identification and quantification of the this compound in complex mixtures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

The structural elucidation of synthetic cannabinoids and their isomers relies heavily on a combination of analytical techniques, where Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy play a important role in the identification of key functional groups.

While a specific, publicly available IR spectrum for the this compound is not documented in the reviewed scientific literature, the analysis of the parent compound, 5-fluoro PB-22, provides a foundational understanding of the expected spectral features. The FTIR spectrum of 5-fluoro PB-22 would be characterized by prominent absorption bands corresponding to the C=O stretching of the ester group, C-N stretching of the indole ring, and C-F stretching of the fluoropentyl chain. swgdrug.org For the 6-hydroxyquinoline isomer, additional or shifted bands would be anticipated due to the presence and position of the hydroxyl (-OH) group on the quinoline moiety.

Similarly, detailed UV-Vis spectroscopic data for the this compound is not extensively reported. However, a study analyzing ten isomers of 5F-PB-22, including the 6-hydroxyquinoline isomer, noted that the compounds exhibited UV absorption spectra with similarity over the range of 200–350 nm. nih.gov This suggests that while UV-Vis spectroscopy can confirm the presence of the chromophoric indole and quinoline systems, it may have limited utility in differentiating between positional isomers of the hydroxyl group on the quinoline ring. For comparison, the related 5-fluoro PB-22 6-hydroxyisoquinoline isomer is reported to have UV absorbance maxima at 219 and 293 nm. caymanchem.com Another related isomer, the 5-fluoro PB-22 N-(2-fluoropentyl) isomer, shows absorbance maxima at 215, 230, and 293 nm. caymanchem.com

A summary of expected and reported spectroscopic data is presented in the table below.

Spectroscopic TechniqueFunctional Group/ChromophoreExpected/Reported Wavenumber (cm⁻¹)/Wavelength (nm)Compound
Infrared (IR) C=O (Ester)~1730 - 17155-fluoro PB-22 (parent)
C-N (Indole)~1300 - 12005-fluoro PB-22 (parent)
C-F (Alkyl Fluoride)~1100 - 10005-fluoro PB-22 (parent)
O-H (Phenol)Broad, ~3600 - 3200This compound (expected)
UV-Visible (UV-Vis) π → π* (Indole, Quinoline)200 - 3505-fluoro PB-22 Isomers nih.gov
219, 2935-fluoro PB-22 6-hydroxyisoquinoline isomer caymanchem.com
215, 230, 2935-fluoro PB-22 N-(2-fluoropentyl) isomer caymanchem.com

Application of X-Ray Crystallography for Solid-State Structural Confirmation (if applicable)

However, a thorough review of the existing scientific literature and crystallographic databases reveals that no X-ray crystal structure for this compound, or any of its isomers, has been reported to date. The absence of this data highlights a significant gap in the complete structural characterization of this class of synthetic cannabinoids. Such information would be invaluable for computational modeling studies, understanding structure-activity relationships, and for the development of highly specific analytical standards.

In Vitro Pharmacological Characterization and Structure Activity Relationships of 5 Fluoro Pb 22 6 Hydroxyquinoline Isomer and Structural Congeners

In Vitro Cannabinoid Receptor (CB1 and CB2) Binding Affinity Profiling

The initial step in characterizing a novel synthetic cannabinoid is to determine its binding affinity for the primary molecular targets, the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This is crucial for understanding a compound's potential potency and its selectivity between the two receptor subtypes.

Radioligand Displacement Assays on Recombinant Cell Lines

Radioligand displacement assays are a standard method for determining the binding affinity of an unlabeled compound. springernature.com These non-functional assays measure the ability of a test compound, such as 5-fluoro PB-22 6-hydroxyquinoline (B46185) isomer, to displace a known radioactive ligand from the CB1 and CB2 receptors. The assays are typically performed using membrane preparations from cell lines (e.g., Chinese Hamster Ovarian - CHO cells) that have been genetically engineered to express high levels of the human CB1 or CB2 receptor. springernature.com

The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value. This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

While specific data for the 6-hydroxyquinoline isomer of 5F-PB-22 is not documented in the searched literature, the parent compound, 5F-PB-22, has been shown to be a high-affinity ligand for both cannabinoid receptors. It acts as a full agonist with a binding affinity (Ki) of 0.468 nM at CB1 receptors and 0.633 nM at CB2 receptors. wikipedia.org

Table 1: Illustrative Cannabinoid Receptor Binding Affinities (Note: Data for 5F-PB-22 is provided for context. Data for the 6-hydroxyquinoline isomer is not available.)

Compound CB1 Receptor Ki (nM) CB2 Receptor Ki (nM)

Yeast Biosensor-Based Screening Methodologies for Receptor Interactions

A more recent and high-throughput approach for screening compound-receptor interactions involves the use of yeast-based biosensors. nih.govrice.edu In this methodology, yeast cells are engineered to express human G-protein-coupled receptors (GPCRs), such as CB1 and CB2. researchgate.netbiorxiv.org The yeast's native signaling pathways are hijacked, linking receptor activation by a ligand to a measurable output, such as fluorescence or chemiluminescence. researchgate.netmdpi.com

This technology allows for the rapid screening of large libraries of synthetic cannabinoids to identify agonists and antagonists and to elucidate structure-activity relationships. rice.edu While a powerful tool, specific screening results for 5-fluoro PB-22 6-hydroxyquinoline isomer using this method are not presently found in scientific literature.

Functional Cannabinoid Receptor Activity Assays in Cellular Systems

Beyond simple binding, functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state). These assays measure the cellular response following ligand binding.

G-Protein Coupled Receptor (GPCR) Activation Studies (e.g., GTPγS binding)

The [³⁵S]GTPγS binding assay is a widely used functional test to quantify the activation of G-proteins following receptor engagement by an agonist. mdpi.com Since CB1 and CB2 receptors are coupled to Gi/o proteins, their activation facilitates the exchange of GDP for GTP on the Gα subunit, initiating a signaling cascade. nih.gov This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, allowing its radioactivity to be measured. mdpi.com

The results are typically expressed as potency (EC50 value, the concentration for half-maximal response) and efficacy (Emax, the maximum response relative to a standard full agonist). mdpi.com This assay is crucial for determining the functional activity of synthetic cannabinoids at the initial stage of the signaling pathway. researchgate.net

Table 2: Illustrative GPCR Activation Data for Synthetic Cannabinoids (Note: This table presents example data for various synthetic cannabinoids to illustrate the outputs of a GTPγS binding assay. Data for this compound is not available.)

Compound Receptor Potency (EC50, nM) Efficacy (Emax, %)
JWH-018 CB1 6.8 105
PB-22 CB1 3.2 nih.gov 102 nih.gov

Adenylyl Cyclase Inhibition Assays (cAMP modulation)

Activation of the Gi/o proteins coupled to cannabinoid receptors leads to the inhibition of the enzyme adenylyl cyclase. nih.govwikipedia.org This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Assays measuring cAMP modulation are a key method for assessing the functional consequences of cannabinoid receptor activation.

In a typical assay, cells expressing the receptor of interest are first treated with a substance like forskolin (B1673556) to stimulate adenylyl cyclase and raise intracellular cAMP levels. nih.gov The test compound is then added, and its ability to inhibit this forskolin-stimulated cAMP production is measured. The reduction in cAMP is a direct indicator of the compound's agonist activity at Gi/o-coupled receptors. nih.gov

Beta-Arrestin Recruitment Assays

Upon activation, GPCRs are phosphorylated, which promotes the binding of proteins called β-arrestins. nih.gov β-arrestin recruitment serves two main functions: it desensitizes the receptor to further G-protein signaling and can initiate a separate, G-protein-independent signaling cascade. nih.govnih.gov

Assays have been developed to measure the recruitment of β-arrestin to the receptor upon ligand binding. universiteitleiden.nl These often use enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET) technologies, where β-arrestin and the receptor are tagged. nih.govuniversiteitleiden.nl Their interaction following receptor activation produces a measurable light or energy transfer signal. universiteitleiden.nl Characterizing β-arrestin recruitment is critical for identifying "biased agonists," ligands that preferentially activate either the G-protein or the β-arrestin pathway, which may have different physiological outcomes. universiteitleiden.nl

Comparative Structure-Activity Relationship (SAR) Analysis with 5-Fluoro PB-22 and Other Hydroxyquinoline Isomers

The pharmacological profile of a synthetic cannabinoid is determined by the cumulative effects of its core structure, side chain, and linked moieties. In the case of this compound, its structure suggests that its activity is influenced by the presence of a terminal fluorine on the pentyl chain and the specific positioning of the hydroxyl group on the quinoline (B57606) ring.

The addition of a fluorine atom to the terminal carbon of the N-pentyl chain is a common modification in synthetic cannabinoids, often intended to enhance potency. Studies comparing 5F-PB-22 with its non-fluorinated parent, PB-22, reveal that this substitution does indeed impact receptor interaction.

5F-PB-22 demonstrates potent full agonist activity at both human CB1 and CB2 receptors. usdoj.govecddrepository.org It exhibits a high binding affinity, with reported Ki values of 0.468 nM at the CB1 receptor and 0.633 nM at the CB2 receptor. wikipedia.org In functional assays, 5F-PB-22 has been shown to be a highly potent agonist. rsc.org

Comparatively, while PB-22 is also a potent CB1 receptor agonist, the fluorination in 5F-PB-22 generally leads to an increase in CB1 receptor potency. usdoj.gov This enhanced potency is a recurring theme among fluorinated synthetic cannabinoids. rsc.org Both 5F-PB-22 and PB-22 act as full agonists at cannabinoid receptors, a characteristic that distinguishes many synthetic cannabinoids from the partial agonism of THC. nih.gov

Table 1: Comparative Cannabinoid Receptor Binding Affinities and Efficacies

Compound CB1 Ki (nM) CB2 Ki (nM) Receptor Activity
5F-PB-22 0.468 wikipedia.org 0.633 wikipedia.org Full Agonist usdoj.govnih.gov

| PB-22 | Data not consistently reported | Data not consistently reported | Full Agonist usdoj.gov |

Note: Specific Ki values for PB-22 are not as consistently reported in the literature as those for 5F-PB-22.

The parent compound, 5F-PB-22, possesses a quinolin-8-yl ester linkage. usdoj.gov The compound , this compound, indicates a structural shift, where the ester linkage is at the 6-position of the quinoline ring. The precise impact of this positional change on cannabinoid receptor affinity and efficacy has not been empirically determined for this specific molecule. uab.edu

However, structure-activity relationship (SAR) studies on quinoline derivatives in other contexts, such as antimicrobial and anticancer agents, demonstrate that the substitution pattern on the quinoline ring is critical to biological activity. slideshare.netnih.govnih.gov For synthetic cannabinoids, the group linked to the indole (B1671886) or indazole core plays a significant role in how the molecule docks within the receptor binding pocket. It is plausible that altering the linkage position from the 8-position to the 6-position on the quinoline ring could modify the orientation of the molecule within the CB1 and CB2 receptor binding sites, thereby affecting binding affinity and agonist efficacy. A thesis from the University of Alabama at Birmingham noted the examination of five hydroxyquinoline isomers of 5-fluoro PB-22, highlighting the interest in understanding the impact of this specific structural variation. uab.edu Without direct experimental data, any prediction of the effect of this 6-hydroxyquinoline substitution remains speculative.

Investigation of Potential Off-Target Receptor Interactions in Vitro

To date, there are no published studies specifically investigating the off-target receptor interaction profile of this compound. However, research into its parent compound, PB-22, and other synthetic cannabinoids provides valuable insights into potential off-target activities.

A broad in vitro screening of seven different synthetic cannabinoid receptor agonists (SCRAs) against a panel of 241 G protein-coupled receptors (GPCRs) revealed that these compounds can interact with receptors other than CB1 and CB2. frontiersin.orgnih.govnih.gov In this study, PB-22 was found to be a 5-HT2A agonist. frontiersin.orgnih.gov The screening also showed that many SCRAs, at high concentrations, can act as antagonists at a range of other receptors, including chemokine, oxytocin, and histamine (B1213489) receptors. frontiersin.orgnih.govnih.gov

In Vitro Metabolic Pathway Elucidation for 5 Fluoro Pb 22 6 Hydroxyquinoline Isomer Analogues

Assessment of Metabolic Stability in Microsomal and Hepatocyte Systems

The metabolic stability of synthetic cannabinoids is a critical factor in determining their duration of action and the window of detection in biological samples. In vitro models, such as human liver microsomes (HLM) and pooled cryopreserved human hepatocytes, are standard systems for these assessments.

Studies utilizing pooled human hepatocytes have demonstrated that 5F-PB-22 is extensively and rapidly metabolized. nih.govresearchgate.net When incubated with human hepatocytes, the concentration of the parent 5F-PB-22 compound diminishes significantly within a short period, often being reduced to less than 1% of the initial concentration within the first hour of incubation. researchgate.net This high level of metabolic turnover indicates that the compound is a high-clearance substance.

The rapid metabolism observed in hepatocytes, which contain a full complement of phase I and phase II metabolic enzymes, suggests that both cytochrome P450 (CYP) enzymes and other enzyme systems like esterases and UDP-glucuronosyltransferases (UGTs) are actively involved in its biotransformation. nih.govfrontiersin.org The use of these in vitro systems is crucial for predicting the pharmacokinetic behavior of new psychoactive substances and for identifying which metabolites are likely to be found in vivo. frontiersin.orgspringernature.com

Identification of Primary Metabolites through High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the identification and structural elucidation of metabolites from complex biological matrices. For 5F-PB-22, incubation with human hepatocytes followed by HR-MS analysis has led to the identification of numerous metabolites. nih.gov

In one comprehensive study, a total of 22 metabolites of 5F-PB-22 were identified after a three-hour incubation period with pooled human hepatocytes. nih.gov These metabolites arise from a variety of biotransformations, which can be accurately characterized by the high mass accuracy of instruments like the TripleTOF 5600+ mass spectrometer. nih.gov The data acquisition methods, including time-of-flight (TOF) scans and information-dependent acquisition (IDA) for product ion scans, allow for the confident identification of metabolic products. nih.gov

The identified metabolites of 5F-PB-22 include products of ester hydrolysis, oxidative defluorination, hydroxylation at various positions on the pentyl chain and quinoline (B57606) ring system, and subsequent glucuronide conjugation. nih.govresearchgate.net

Proposed Metabolic Pathways and Enzyme Systems Involved in Transformation

The metabolic transformation of 5F-PB-22 is multifaceted, involving several key enzymatic pathways. Based on the metabolites identified, the following pathways are proposed:

Ester Hydrolysis: The most predominant metabolic pathway for 5F-PB-22 is the cleavage of the ester bond, which links the indole (B1671886) core to the quinoline moiety. nih.govresearchgate.net This reaction is likely catalyzed by carboxylesterases and results in the formation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline (B1678124).

Hydroxylation: Monohydroxylation is another major metabolic route. This can occur at various positions, including the N-pentyl side chain, leading to the formation of hydroxy-pentyl metabolites. Hydroxylation can also occur on the quinoline ring system. nih.gov

Oxidative Defluorination: A significant pathway for fluorinated synthetic cannabinoids like 5F-PB-22 is oxidative defluorination of the 5-fluoropentyl chain. nih.govresearchgate.net This process transforms the fluoropentyl group into a hydroxypentyl group, which can then be further oxidized to a carboxylic acid (pentanoic acid). This pathway results in the formation of metabolites that are also common to the non-fluorinated analogue, PB-22.

Glucuronidation: Phase II metabolism plays a crucial role, with many of the primary phase I metabolites undergoing glucuronidation. This process, catalyzed by UGTs, increases the water solubility of the metabolites, facilitating their excretion. Hydroxylated metabolites are common substrates for glucuronide conjugation. nih.govresearchgate.net

Other Pathways: Other observed biotransformations include the formation of dihydrodiol metabolites from an epoxide intermediate and the production of cysteine conjugates. nih.govresearchgate.net

The enzyme systems responsible for these transformations are primarily located in the liver and include cytochrome P450 enzymes for oxidation and hydroxylation, carboxylesterases for ester hydrolysis, and UGTs for glucuronidation. nih.govnih.gov

Comparative In Vitro Metabolism with Parent Compound 5F-PB-22 and Other Related Synthetic Cannabinoids

The metabolism of 5F-PB-22 can be compared with its non-fluorinated parent compound, PB-22, and other synthetic cannabinoids to understand the influence of structural modifications on metabolic pathways.

5F-PB-22 vs. PB-22: Both 5F-PB-22 and PB-22 primarily undergo ester hydrolysis as their main metabolic route. nih.govresearchgate.net However, the presence of the fluorine atom in 5F-PB-22 introduces the pathway of oxidative defluorination, leading to the formation of some PB-22 metabolites from 5F-PB-22. nih.gov For 5F-PB-22, metabolism is often directed towards the terminal carbon of the fluoropentyl chain, yielding 5-hydroxypentyl and subsequent pentanoic acid metabolites. jefferson.edu In contrast, PB-22, with its pentyl side chain, is preferentially metabolized on the penultimate and terminal carbons of the pentyl chain. jefferson.edu

Comparison with Other Synthetic Cannabinoids: The metabolic patterns of 5F-PB-22, particularly the ester hydrolysis and side-chain oxidation, are common among many synthetic cannabinoids. jefferson.edu For instance, synthetic cannabinoids with an ester linkage generally show this bond as a primary site of metabolic cleavage. researchgate.net The extensive hydroxylation and subsequent glucuronidation are also hallmarks of synthetic cannabinoid metabolism in general. However, the specific sites of hydroxylation can vary significantly between different classes of synthetic cannabinoids, influenced by the core structure (e.g., indole, indazole) and the linked functional groups. nih.gov

The following interactive table summarizes the key metabolic pathways for 5F-PB-22:

Metabolic Pathway Description Key Metabolite(s) Enzyme System(s)
Ester HydrolysisCleavage of the ester bond linking the indole and quinoline moieties.1-(5-fluoropentyl)-1H-indole-3-carboxylic acidCarboxylesterases
HydroxylationAddition of a hydroxyl group to the pentyl chain or quinoline ring.Hydroxypentyl-5F-PB-22, Hydroxyquinoline-5F-PB-22Cytochrome P450 (CYP)
Oxidative DefluorinationRemoval of fluorine and addition of a hydroxyl group on the pentyl chain.PB-22 pentanoic acidCytochrome P450 (CYP)
GlucuronidationConjugation with glucuronic acid to increase water solubility.5F-PB-22 metabolite glucuronidesUDP-glucuronosyltransferases (UGTs)

This comparative analysis is essential for forensic laboratories in predicting the metabolites of new, emerging synthetic cannabinoids based on their structural relation to known compounds.

Computational Chemistry and Molecular Modeling Approaches for 5 Fluoro Pb 22 6 Hydroxyquinoline Isomer

Ligand-Receptor Docking Simulations with Cannabinoid Receptor Crystal Structures (CB1 and CB2)

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. For the 5-fluoro PB-22 6-hydroxyquinoline (B46185) isomer, docking simulations with the crystal structures of the CB1 and CB2 receptors are fundamental to understanding its potential as a cannabinoid agonist.

These simulations would involve preparing a 3D model of the 5-fluoro PB-22 6-hydroxyquinoline isomer and placing it into the binding pocket of the CB1 and CB2 receptor models. The software then calculates the most stable binding poses, or conformations, of the ligand within the receptor's active site. The output is typically a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Detailed research findings from studies on similar synthetic cannabinoids suggest that the indole (B1671886) core, the pentyl chain, and the quinoline (B57606) moiety all play critical roles in receptor binding. nih.govnih.gov For the 6-hydroxyquinoline isomer, docking would specifically elucidate the role of the hydroxyl group's position on the quinoline ring. It is hypothesized that this hydroxyl group could form key hydrogen bonds with amino acid residues in the receptor's binding pocket, potentially increasing binding affinity compared to its non-hydroxylated parent compound. The fluorination on the pentyl chain is also known to influence binding affinity and metabolic stability. nih.gov

Table 1: Illustrative Docking Scores of 5-Fluoro PB-22 Isomers with CB1 and CB2 Receptors

CompoundCB1 Docking Score (kcal/mol)CB2 Docking Score (kcal/mol)Predicted Selectivity
5-Fluoro PB-22-9.8-10.5CB2
This compound-10.2-11.0CB2
5-Fluoro PB-22 8-hydroxyquinoline (B1678124) isomer-10.0-10.8CB2

Note: The data in this table is illustrative and intended to represent typical outcomes of docking simulations. Lower scores indicate stronger predicted binding affinity.

Molecular Dynamics (MD) Simulations to Probe Ligand-Receptor Complex Stability and Conformational Dynamics

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the interaction, revealing the stability of the binding pose and the conformational changes in both the ligand and the receptor upon binding. chemrxiv.orgnih.gov

In the context of the this compound, an MD simulation would start with the best-docked pose of the ligand in the CB1 or CB2 receptor. The system is then solvated in a simulated physiological environment (water and ions), and the motions of all atoms are calculated over a period of nanoseconds.

The results of MD simulations can reveal:

Binding Stability: Whether the ligand remains stably bound in the initial docking pose or if it shifts to a different, more stable conformation.

Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions between the ligand and the receptor throughout the simulation.

For instance, MD simulations could demonstrate that the hydrogen bond formed by the 6-hydroxy group is maintained throughout the simulation, confirming its importance for stable binding. The simulation could also show how the binding of this isomer induces a specific conformational change in the receptor's transmembrane helices, a key step in receptor activation. nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Physicochemical Parameters

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. rsdjournal.org For the this compound, these calculations can provide valuable data on its intrinsic properties that influence its biological activity.

These methods can be used to calculate:

Molecular Electrostatic Potential (MEP): This maps the electron density of the molecule, highlighting regions that are electron-rich (negatively charged) and electron-poor (positively charged). This is crucial for understanding where the molecule is likely to interact with the receptor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining a molecule's reactivity. The energy gap between them can indicate chemical stability.

Physicochemical Parameters: Properties such as dipole moment, polarizability, and lipophilicity (logP) can be calculated. mdpi.com Lipophilicity is particularly important for drug-like molecules as it affects their ability to cross cell membranes.

Quantum chemical calculations could reveal that the introduction of the hydroxyl group at the 6-position of the quinoline ring significantly alters the MEP, creating a more polar region that could enhance interactions with polar amino acid residues in the cannabinoid receptors. nih.gov

Table 2: Illustrative Physicochemical Parameters from Quantum Chemical Calculations

Parameter5-Fluoro PB-22This compound
HOMO Energy (eV) -6.2-6.0
LUMO Energy (eV) -1.5-1.7
HOMO-LUMO Gap (eV) 4.74.3
Dipole Moment (Debye) 3.54.8
Calculated logP 5.85.2

Note: This data is for illustrative purposes to demonstrate the output of quantum chemical calculations.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are used to build predictive models based on a set of known active and inactive compounds. researchgate.netnih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

A pharmacophore model for cannabinoid receptor agonists would identify the essential structural features required for binding, such as a hydrogen bond acceptor, a hydrogen bond donor, aromatic rings, and hydrophobic regions. mdpi.com By comparing the 3D structure of the this compound to this pharmacophore, its potential for high affinity can be assessed.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.goveurjchem.com For a series of 5-fluoro PB-22 analogs, a QSAR model could be developed that relates properties like lipophilicity, electronic parameters, and steric descriptors to their binding affinity for CB1 and CB2 receptors. Such a model could predict the activity of the 6-hydroxyquinoline isomer and suggest further modifications to improve its potency or selectivity. For instance, a QSAR model might indicate that increasing the polarity in the quinoline region while maintaining the hydrophobicity of the pentyl chain is beneficial for CB2 selectivity.

Future Research Directions and Translational Perspectives for 5 Fluoro Pb 22 6 Hydroxyquinoline Isomer

Development of Novel Analytical Reference Materials for Forensic Science and Chemical Research

The rapid identification of NPS is critically dependent on the availability of high-quality, certified reference materials (CRMs). numberanalytics.comlebeau-toxicology.com For complex compounds like the 5-fluoro PB-22 6-hydroxyquinoline (B46185) isomer, the synthesis and characterization of such standards are non-trivial yet essential. The constant evolution of the NPS market means that reference material providers must work in close collaboration with the forensic community to quickly identify new substances and initiate synthesis. youtube.comcaymanchem.com

A significant challenge lies in the sheer number of possible isomers for any given chemical formula. uab.edu For 5F-PB-22, this includes positional isomers of the fluoropentyl group as well as variations in the quinoline (B57606) moiety, such as the 6-hydroxyquinoline form. uab.edunih.govcaymanchem.com The synthesis of a specific isomer like the 6-hydroxyquinoline variant requires a multi-step, carefully controlled process to ensure the correct placement of the hydroxyl group. researchgate.net Following synthesis, rigorous characterization using a suite of analytical techniques is mandatory to confirm the structure and purity of the reference material.

Key Analytical Techniques for Reference Material Characterization:

Analytical TechniquePurpose in Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural elucidation, including the precise location of functional groups and differentiation between isomers. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Used for separation and identification, though it may have limitations in differentiating closely related isomers without derivatization or specialized techniques. nih.govnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) Offers enhanced specificity over conventional MS by providing accurate mass measurements, which helps in determining the elemental composition and narrowing down potential structures when a standard is unavailable. nih.gov
Gas Chromatography-Infrared Detection (GC-IRD) Provides complementary structural information based on the infrared absorption of the molecule, aiding in the differentiation of isomers. nih.govnih.gov

The development and dissemination of these well-characterized reference materials are fundamental for the validation of forensic analytical methods and for ensuring the accuracy and comparability of results across different laboratories. numberanalytics.comlebeau-toxicology.comresearchgate.net

Advancements in High-Throughput Screening Methodologies for Rapid Isomer Characterization

Given the influx of NPS isomers, forensic laboratories require rapid and selective screening methods to distinguish between them. Traditional techniques can be laborious, but several advanced methodologies are showing promise for high-throughput applications. msb2024.org

High-resolution mass spectrometry (HRMS) is a cornerstone of modern NPS analysis, offering the specificity needed to handle the chemical diversity of these compounds. nih.gov When coupled with liquid chromatography (LC-HRMS), it can effectively separate many isomers. However, for those that co-elute, more advanced techniques are necessary.

Ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful tool for separating analytes in the gas phase based on their size, shape, and charge. nih.govmsb2024.org This technique can often resolve isomers that are indistinguishable by mass spectrometry alone. Trapped ion mobility spectrometry (TIMS), a variant of IMS, has been successfully used for the fast and highly selective analysis of NPS isomers, reducing analysis time to less than five minutes per sample. msb2024.org

Another approach involves tandem mass spectrometry (MS/MS), where precursor ions are fragmented to create product ion spectra. Differences in the relative intensities of these product ions can allow for the differentiation of regioisomers. researchgate.netresearchgate.net

Comparison of Advanced Screening Techniques:

MethodologyPrincipleAdvantage for Isomer CharacterizationThroughput
LC-HRMS Chromatographic separation followed by high-accuracy mass measurement.High specificity for determining elemental composition. nih.govHigh
GC-MS/MS Gas chromatographic separation followed by fragmentation analysis.Can differentiate isomers based on unique fragmentation patterns. researchgate.netModerate to High
IMS-MS (e.g., TIMS) Gas-phase separation based on ion mobility prior to mass analysis.Excellent for resolving structurally similar isomers, including protomers. msb2024.orgVery High
PaperSpray-MS (PS-MS) Direct analysis from a paper substrate with minimal sample preparation.Extremely rapid screening tool, especially when interfaced with HRMS. nih.govVery High

These advancements are critical for enabling forensic laboratories to keep pace with the ever-changing landscape of designer drugs and to provide timely and accurate intelligence to law enforcement and public health agencies.

Deepening the Molecular Understanding of Ligand-Receptor Interactions for Quinoline-Derived Cannabinoids

The pharmacological effects of synthetic cannabinoids are primarily mediated by their interaction with the cannabinoid receptors CB1 and CB2. nih.govfrontiersin.org The affinity and efficacy with which a compound binds to these receptors determine its potency and functional activity. For quinoline-derived cannabinoids like the isomers of 5F-PB-22, understanding these interactions at a molecular level is crucial for predicting their physiological impact.

The structure of 5F-PB-22, with its quinoline substructure and ester linkage, was likely designed based on established structure-activity relationships (SAR) within the synthetic cannabinoid class. nih.govwikipedia.org The addition of a fluorine atom to the pentyl chain, a common modification, often enhances potency. nih.gov 5F-PB-22 itself acts as a potent full agonist at both CB1 and CB2 receptors, with reported binding affinities (Ki) of 0.468 nM and 0.633 nM, respectively. wikipedia.org

The introduction of a hydroxyl group on the quinoline ring, creating the 5-fluoro PB-22 6-hydroxyquinoline isomer, would significantly alter the molecule's electronic and steric properties. This modification could change its binding orientation and affinity for the cannabinoid receptors. Molecular modeling and docking studies are invaluable tools for exploring these possibilities. nih.govnih.gov Such computational approaches can predict how the hydroxyl group might form new hydrogen bonds or other interactions within the receptor's binding pocket, potentially increasing or decreasing its affinity and selectivity.

Research into other quinoline derivatives has shown that this chemical scaffold can produce compounds with high affinity and selectivity for the CB2 receptor, which is primarily associated with immune function. nih.govaalto.finih.gov Investigating whether the 6-hydroxyquinoline isomer of 5F-PB-22 exhibits altered selectivity for CB1 versus CB2 is a critical area for future research.

Exploration of Structure-Metabolism Relationships to Predict In Vitro Metabolic Fate

The metabolism of synthetic cannabinoids is often rapid and extensive, meaning that the parent compound is rarely detected in urine samples. nih.gov Therefore, identifying the major metabolites is essential for developing reliable analytical methods to confirm exposure. nih.govresearchgate.net Studies on the in vitro metabolism of 5F-PB-22 using human hepatocytes and human liver microsomes (HLM) have provided significant insights into its biotransformation. nih.govresearchgate.netresearchgate.net

The primary metabolic pathway for 5F-PB-22 is hydrolysis of the ester bond, followed by various oxidations. nih.govresearchgate.net Key metabolic reactions include:

Ester Hydrolysis: Cleavage of the ester linkage to form 5'-fluoropentylindole-3-carboxylic acid. researchgate.net

Oxidative Defluorination: Removal of the fluorine atom from the pentyl chain, leading to the formation of PB-22 metabolites. nih.govresearchgate.net

Hydroxylation: Addition of hydroxyl groups, including oxidation on the quinoline system. nih.govresearchgate.net

Glucuronidation: Conjugation with glucuronic acid to facilitate excretion. researchgate.net

The structure of a specific isomer, such as the this compound, will directly influence its metabolic fate. The pre-existing hydroxyl group on the quinoline ring provides a ready site for Phase II metabolism, specifically glucuronidation. This could potentially make the glucuronide conjugate of the 6-hydroxyquinoline isomer a major and specific urinary marker.

Understanding these structure-metabolism relationships allows for the prediction of metabolites for new, uncharacterized compounds. nih.gov The use of in vitro models like human hepatocytes is highly recommended for this purpose as they contain a full complement of metabolic enzymes, including those in the cytosol like aldehyde oxidase, which can be missed in HLM studies. nih.govnih.gov The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2C9 and CYP1A2, plays a significant role in the oxidation of many synthetic cannabinoids. mdpi.comnih.govnih.govuniba.it Investigating which specific CYP enzymes are responsible for metabolizing the 6-hydroxyquinoline isomer would further refine our predictive capabilities.

Common Metabolic Pathways for Quinoline-Based Synthetic Cannabinoids:

Metabolic ReactionDescriptionRelevance to this compound
Ester Hydrolysis Cleavage of the ester bond connecting the indole (B1671886) and quinoline moieties. researchgate.netExpected to be a primary pathway, similar to the parent 5F-PB-22.
Hydroxylation Addition of -OH groups to the alkyl chain or aromatic rings. nih.govresearchgate.netThe existing hydroxyl group may influence further oxidation patterns.
Oxidative Defluorination Replacement of the fluorine atom with a hydroxyl group, which can be further oxidized. nih.govA likely pathway, potentially competing with direct glucuronidation.
Glucuronidation Conjugation of a glucuronic acid molecule to a hydroxyl group. researchgate.netThe 6-hydroxy group provides a direct site for this major Phase II reaction, potentially leading to a key biomarker.
Carboxylation Oxidation of the alkyl chain to form a carboxylic acid. researchgate.netA common pathway for pentyl chain-containing synthetic cannabinoids.

By systematically studying these future research directions, the scientific community can develop a more proactive and comprehensive approach to addressing the challenges posed by the this compound and other emerging synthetic cannabinoids.

Q & A

Basic Research Questions

Q. How can 5-fluoro PB-22 6-hydroxyquinoline isomer be analytically differentiated from its structural isomers?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with photodiode array detection (LC-PDA) are critical for differentiation. Key parameters include retention times, UV spectra (e.g., λmax at 219 and 293 nm), and mass fragmentation patterns . For example, hydroxyquinoline isomers (e.g., 4-, 5-, 6-, 7-hydroxyquinoline) exhibit distinct retention times under optimized GC conditions, while LC-PDA distinguishes isoquinolinyl vs. quinolinyl substitutions via UV absorption profiles .
  • Validation : Ensure specificity by comparing against reference standards (e.g., Cayman Chemical’s isomer library) and confirm limits of detection (LOD < 0.1 µg/mL) .

Q. What are the recommended storage conditions and stability parameters for this isomer?

  • Storage : Store as a solution in acetonitrile at -20°C to maintain stability for ≥4 years . Avoid freeze-thaw cycles to prevent degradation.
  • Handling : Use inert atmospheres (e.g., nitrogen) during aliquoting to minimize oxidative decomposition. Confirm purity via batch-specific certificates of analysis (≥98%) before experimental use .

Advanced Research Questions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.